trans-4-Carbamoylcyclohexanecarboxylic acid
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Overview
Description
“trans-4-Carbamoylcyclohexanecarboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 25 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 427.6±34.0 °C at 760 mmHg, and a flash point of 212.4±25.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
1. Dermatological Applications
Trans-4-Carbamoylcyclohexanecarboxylic acid, also known as tranexamic acid, has been studied for its dermatological applications. It is widely used as an anti-inflammatory and a whitening agent. A study by Hiramoto et al. (2016) demonstrated its effectiveness in reducing wrinkles induced by skin dryness. The study found that tranexamic acid decreased the proliferation of mast cells and increased fibroblast proliferation, improving wrinkles caused by skin dryness.
2. Surgical Applications
Tranexamic acid is also utilized in surgical procedures due to its antifibrinolytic properties. As per Klifto, Hanwright, & Sacks (2020), it limits intraoperative blood loss and reduces transfusion requirements without increasing the risk of deep venous thrombosis, making it valuable in plastic surgery and microvascular reconstruction.
3. Ophthalmological Applications
The effects of tranexamic acid on melanocyte activation of the skin induced by UVB eye irradiation were studied by Hiramoto et al. (2014). This study highlights its application in skin whitening care, particularly in relation to eye irradiation.
4. Neuropharmacological Research
In neuropharmacology, this compound analogues have been designed as rigid analogues of vigabatrin, a drug for epilepsy and drug addiction. Choi & Silverman (2002) explored these analogues for their potential in inactivating gamma-aminobutyric acid aminotransferase.
Future Directions
Properties
IUPAC Name |
4-carbamoylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPPBWCNUNFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544863 |
Source
|
Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-87-4 |
Source
|
Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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